molecular formula C8H6ClFO B6314618 3-Chloro-2-fluoro-4-methylbenzaldehyde CAS No. 1383951-78-7

3-Chloro-2-fluoro-4-methylbenzaldehyde

Cat. No.: B6314618
CAS No.: 1383951-78-7
M. Wt: 172.58 g/mol
InChI Key: BUZRMBBSQGZCSA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Chloro-2-fluoro-4-methylbenzoic acid

    Reduction: 3-Chloro-2-fluoro-4-methylbenzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-methylbenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various compounds.

Properties

IUPAC Name

3-chloro-2-fluoro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZRMBBSQGZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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